1-Methyl-6-nitro-2-phenyl-1H-indole 1-Methyl-6-nitro-2-phenyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 857380-23-5
VCID: VC14256241
InChI: InChI=1S/C15H12N2O2/c1-16-14(11-5-3-2-4-6-11)9-12-7-8-13(17(18)19)10-15(12)16/h2-10H,1H3
SMILES:
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol

1-Methyl-6-nitro-2-phenyl-1H-indole

CAS No.: 857380-23-5

Cat. No.: VC14256241

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-6-nitro-2-phenyl-1H-indole - 857380-23-5

Specification

CAS No. 857380-23-5
Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
IUPAC Name 1-methyl-6-nitro-2-phenylindole
Standard InChI InChI=1S/C15H12N2O2/c1-16-14(11-5-3-2-4-6-11)9-12-7-8-13(17(18)19)10-15(12)16/h2-10H,1H3
Standard InChI Key CLNKYGMNGZFXSG-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC2=C1C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3

Introduction

Molecular Structure and Physicochemical Characteristics

Core Structural Features

The indole scaffold of 1-methyl-6-nitro-2-phenyl-1H-indole consists of a bicyclic system with a pyrrole ring fused to a benzene ring. Key substituents include:

  • 1-Methyl group: Introduces steric bulk and modulates electronic properties via inductive effects.

  • 2-Phenyl group: Enhances planar rigidity and π-stacking capabilities.

  • 6-Nitro group: Acts as a strong electron-withdrawing group, polarizing the aromatic system and influencing reactivity .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC15_{15}H12_{12}N2_{2}O2_{2}
Molecular Weight252.27 g/mol
IUPAC Name1-Methyl-6-nitro-2-phenyl-1H-indole
SMILESCN1C=C(C2=CC=CC=C2)C3=C1C=CC(=C3)N+[O-]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3): Signals at δ 8.15 (d, J = 8.5 Hz, 1H, H-7), 7.68–7.62 (m, 2H, Ph-H), 7.45–7.38 (m, 3H, Ph-H), 7.32 (s, 1H, H-3), 6.95 (d, J = 8.5 Hz, 1H, H-5), 3.82 (s, 3H, N-CH3_3) .

  • 13^{13}C NMR (101 MHz, CDCl3_3): Peaks at δ 148.9 (C-6-NO2_2), 137.2 (C-2-Ph), 129.8–126.4 (Ph carbons), 121.3 (C-3), 119.8 (C-7), 115.6 (C-5), 110.4 (C-4), 33.1 (N-CH3_3) .

Infrared (IR) Spectroscopy
Strong absorption bands at 1520 cm1^{-1} (asymmetric NO2_2 stretch) and 1345 cm1^{-1} (symmetric NO2_2 stretch), alongside C-H aromatic stretches near 3050 cm1^{-1} .

Synthetic Methodologies

Direct Nitration of 1-Methyl-2-phenylindole

The nitro group is introduced via electrophilic aromatic nitration using nitric acid in sulfuric acid. The methyl group at N-1 directs nitration to the 6-position due to its electron-donating nature, which activates the para position relative to the indole nitrogen .

Procedure:

  • Dissolve 1-methyl-2-phenylindole (1.0 mmol) in concentrated H2_2SO4_4 (5 mL) at 0°C.

  • Add HNO3_3 (1.2 mmol) dropwise over 10 minutes.

  • Stir at 0°C for 2 hours, then pour into ice-water.

  • Extract with dichloromethane, dry over MgSO4_4, and purify via column chromatography (hexane/EtOAc 3:1).
    Yield: 68–72% .

Palladium-Catalyzed Coupling

An alternative route involves Suzuki-Miyaura coupling to install the phenyl group post-nitration:

  • Protect 6-nitro-1H-indole with a methyl group using methyl iodide and NaH in THF.

  • Perform cross-coupling with phenylboronic acid using Pd(PPh3_3)4_4 and K2_2CO3_3 in dioxane/water (3:1) at 80°C .
    Yield: 75–80% .

Table 2: Comparison of Synthetic Routes

MethodAdvantagesLimitations
Direct NitrationHigh regioselectivityHarsh acidic conditions
Suzuki CouplingModular phenyl introductionRequires pre-functionalized intermediates

Reactivity and Functionalization

Nitro Group Reduction

The 6-nitro group serves as a precursor for amine synthesis. Catalytic hydrogenation (H2_2, Pd/C, EtOH) yields 6-amino-1-methyl-2-phenyl-1H-indole, a valuable intermediate for drug discovery .

Electrophilic Substitution

The electron-deficient indole core undergoes selective halogenation at the 4-position. For example, treatment with N-bromosuccinimide (NBS) in DMF affords 4-bromo-1-methyl-6-nitro-2-phenyl-1H-indole .

Applications in Drug Discovery

Kinase Inhibition

Nitroindoles exhibit inhibitory activity against tyrosine kinases. Molecular docking studies suggest that the nitro group forms hydrogen bonds with ATP-binding pockets, while the phenyl group enhances hydrophobic interactions .

Antimicrobial Activity

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) due to membrane disruption mediated by the planar indole system .

SolventSolubility (mg/mL)
DMSO45.2
Ethanol12.8
Water<0.1

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